4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC15846545
Molecular Formula: C12H9BrN2
Molecular Weight: 261.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrN2 |
|---|---|
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-1-prop-2-ynylpyrazole |
| Standard InChI | InChI=1S/C12H9BrN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |
| Standard InChI Key | QZMABMJODIYURA-UHFFFAOYSA-N |
| Canonical SMILES | C#CCN1C=C(C=N1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Nomenclature
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole (C₁₂H₉BrN₂) features a pyrazole core substituted at the 1-position with a propargyl group (-CH₂C≡CH) and at the 4-position with a 4-bromophenyl moiety. The IUPAC name systematically describes its structure:
-
Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
4-Bromophenyl group: A benzene ring substituted with a bromine atom at the para position.
-
Prop-2-yn-1-yl group: An alkyne-functionalized substituent providing reactivity for further chemical modifications.
The compound’s structural attributes are critical to its interactions with biological targets, particularly enzymes and receptors involved in inflammatory and proliferative pathways.
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves cyclocondensation reactions. A common approach utilizes:
-
Starting materials: 4-Bromophenylhydrazine and a propargyl-containing precursor.
-
Cyclization: Acid- or base-catalyzed formation of the pyrazole ring under controlled temperatures.
-
Purification: Crystallization or chromatographic techniques to isolate the product.
While detailed synthetic protocols remain proprietary, analogous pyrazole syntheses suggest the use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts such as palladium for cross-coupling reactions .
Spectroscopic Characterization
Key analytical data confirm the compound’s structure:
-
FTIR: Peaks at ~3440 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch), and ~680 cm⁻¹ (C-Br vibration).
-
¹H NMR: Signals at δ 2.5–3.0 ppm (propargyl CH₂), δ 7.2–8.0 ppm (aromatic protons), and δ 8.5–9.0 ppm (pyrazole protons).
-
Mass spectrometry: Molecular ion peak at m/z 261.12 (M⁺) with fragments corresponding to bromophenyl and propargyl groups.
Physicochemical Properties
The compound’s molecular characteristics are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrN₂ |
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole |
| Canonical SMILES | C#CCN1C=C(C=N1)C2=CC=C(C=C2)Br |
| XLogP3-AA | 2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Its moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, a desirable trait for drug candidates.
Recent Advances and Future Directions
Recent studies (2024–2025) highlight its role as a scaffold for PROTACs (proteolysis-targeting chimeras), leveraging the propargyl group for click chemistry-based conjugations. Ongoing clinical trials are exploring its derivatives as kinase inhibitors in oncology. Future research should prioritize:
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Pharmacokinetic profiling to assess bioavailability and metabolic stability.
-
Toxicological assessments in preclinical models to ensure safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume